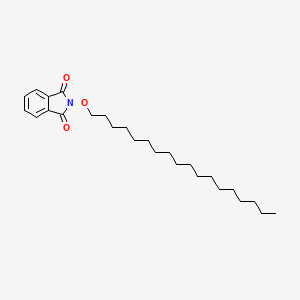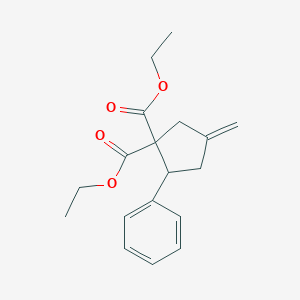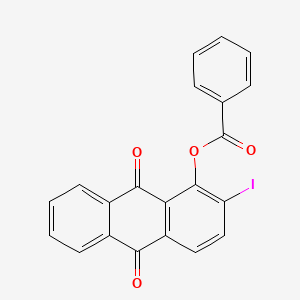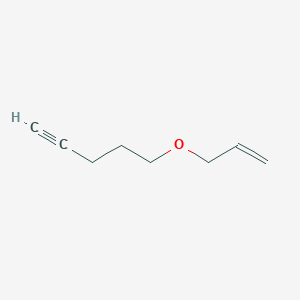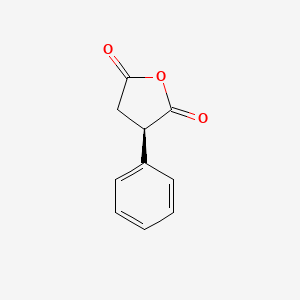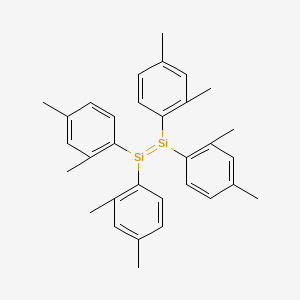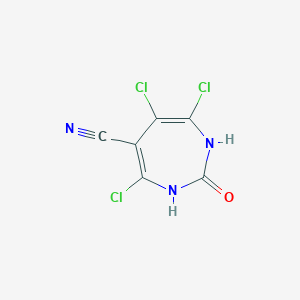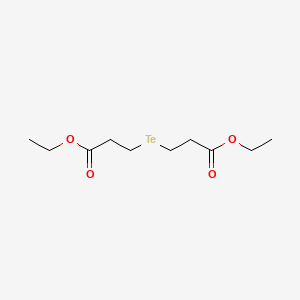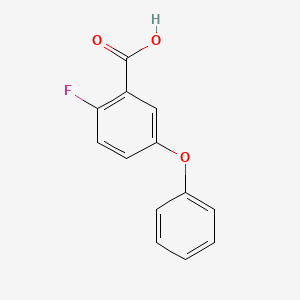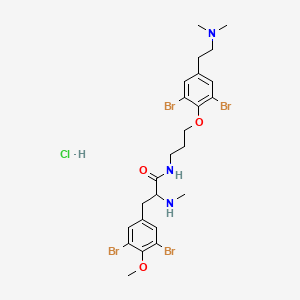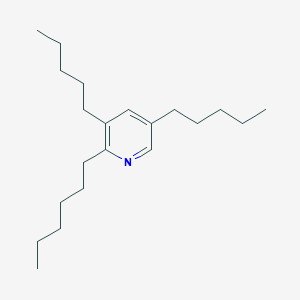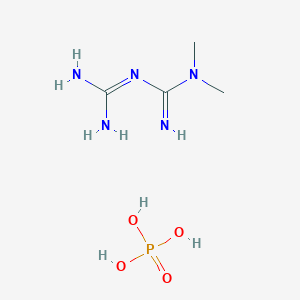
Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique properties and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate typically involves the reaction of N,N-dimethylimidodicarbonimidic diamide with phosphoric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Scientific Research Applications
Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate involves its interaction with specific molecular targets and pathways. For example, in its role as an antidiabetic agent, the compound increases the sensitivity of peripheral tissues to insulin, enhances glucose uptake and utilization, and inhibits hepatic gluconeogenesis . These effects are mediated through the activation of AMP-activated protein kinase (AMPK) and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Metformin: A well-known antidiabetic agent with a similar mechanism of action.
Phenformin: Another biguanide compound with antidiabetic properties but with higher toxicity.
Buformin: Similar to metformin but less commonly used due to safety concerns.
Uniqueness
Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate stands out due to its unique combination of high efficacy and relatively low toxicity compared to other similar compounds. Its versatility in various chemical reactions and applications in multiple fields further highlight its significance .
Properties
CAS No. |
121369-58-2 |
|---|---|
Molecular Formula |
C4H14N5O4P |
Molecular Weight |
227.16 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid |
InChI |
InChI=1S/C4H11N5.H3O4P/c1-9(2)4(7)8-3(5)6;1-5(2,3)4/h1-2H3,(H5,5,6,7,8);(H3,1,2,3,4) |
InChI Key |
UIEHJPDGUVLFSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


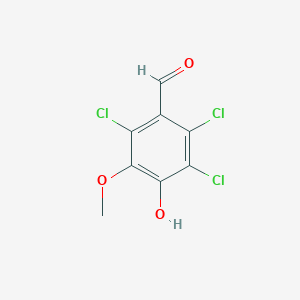

![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
